molecular formula C16H14N2O2 B285219 Ethyl 4-aminobenzo[h]quinoline-3-carboxylate

Ethyl 4-aminobenzo[h]quinoline-3-carboxylate

Cat. No.: B285219
M. Wt: 266.29 g/mol
InChI Key: DOGQVKFHBMNJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-aminobenzo[h]quinoline-3-carboxylate, also known as Ethyl ABQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of quinoline derivatives and has been studied extensively for its anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ is not fully understood. However, several studies have suggested that the compound exerts its anti-cancer and anti-inflammatory effects through the modulation of various signaling pathways. This compound ABQ has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The compound has also been found to activate the JNK pathway, which plays a role in apoptosis and inflammation.
Biochemical and Physiological Effects:
This compound ABQ has been shown to have several biochemical and physiological effects. The compound has been found to induce oxidative stress in cancer cells, which leads to DNA damage and cell death. This compound ABQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ is its high cytotoxicity against cancer cells. The compound has been shown to exhibit significant activity against various cancer cell lines at low concentrations. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
One limitation of this compound ABQ is its poor solubility in water, which makes it difficult to administer in vivo. The compound also has a short half-life, which limits its effectiveness in vivo. Another limitation is its potential toxicity, as the compound has been shown to induce oxidative stress in normal cells as well as cancer cells.

Future Directions

There are several future directions for the study of Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ. One direction is the development of more potent analogs of this compound ABQ that exhibit higher cytotoxicity and better solubility. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics in vivo, which will help to determine its potential as a therapeutic agent. The compound's potential as a treatment for inflammatory diseases such as rheumatoid arthritis should also be explored. Finally, the mechanism of action of this compound ABQ should be further elucidated to better understand its anti-cancer and anti-inflammatory properties.

Synthesis Methods

Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-aminobenzo[h]quinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of this compound ABQ with a yield of around 70%.

Scientific Research Applications

Ethyl 4-aminobenzo[h]quinoline-3-carboxylate ABQ has been extensively studied for its anti-cancer properties. Several studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines including breast, lung, prostate, and colon cancer cells. This compound ABQ has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
In addition to its anti-cancer properties, this compound ABQ has also been studied for its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound ABQ has also been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-aminobenzo[h]quinoline-3-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3,(H2,17,18)

InChI Key

DOGQVKFHBMNJGG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC3=CC=CC=C32

solubility

0.3 [ug/mL]

Origin of Product

United States

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